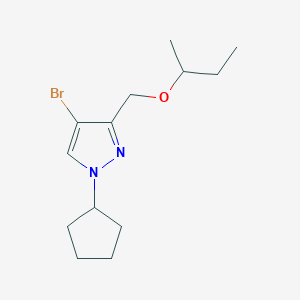

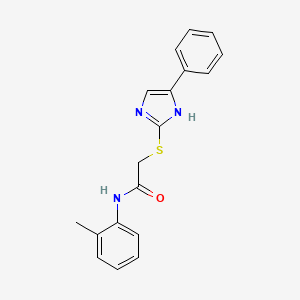

![molecular formula C22H19N3O2S B2861353 Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852134-62-4](/img/structure/B2861353.png)

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound that contains several functional groups and rings, including an indole ring, a thiazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents. The aromatic rings could contribute to its stability and rigidity .科学的研究の応用

NMDA Receptor Antagonists

Indolin compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show low nanomolar activity in both binding and functional assays, and they have demonstrated effectiveness in a mouse model of formalin-induced hyperalgesia after oral administration. This research suggests potential applications in pain management and neurological disorders (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

Indole derivatives, including those with thiazolidinone and azetidinone moieties, have been synthesized and shown to exhibit significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds, such as Schiff base indole derivatives, present a promising avenue for the development of new therapeutic agents (Verma et al., 2019).

Synthetic Cannabinoids

Research on synthetic cannabinoids, including benzoylindole derivatives, has revealed their potential cannabinoid receptor agonist properties. Studies have focused on the identification and quantitation of these compounds in illegal products, which has implications for forensic science and substance abuse research (Nakajima et al., 2011).

Neuropeptide Y Receptor Antagonists

Benzimidazoles derived from indoles have been synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing antiobesity drugs. These compounds show high affinity for the Y1 receptor and selectivity over other NPY receptors, suggesting potential in obesity treatment (Zarrinmayeh et al., 1998).

Fructose-1,6-Bisphosphatase Inhibitors

Indole derivatives have been identified as potential inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. These compounds, including (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone, show promise for diabetes management and metabolic disorder treatment (Rudnitskaya et al., 2009).

Antitumor Agents

Indole compounds with antitubulin action, such as 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), have demonstrated potent antitumor activity in preclinical models. These compounds overcome drug resistance mediated by P-glycoprotein and show reduced neurotoxicity compared to traditional agents (Ahn et al., 2011).

将来の方向性

特性

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDIEINJGZSCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

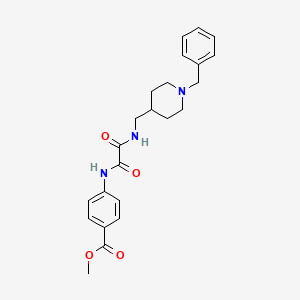

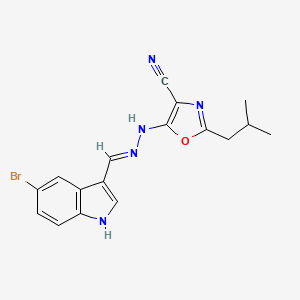

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

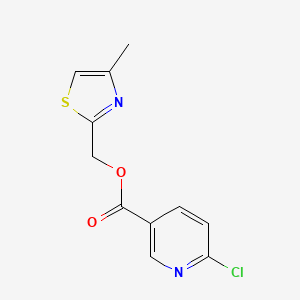

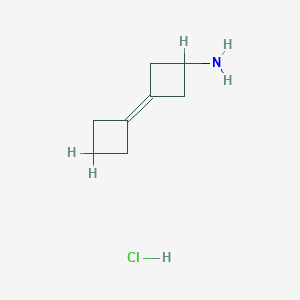

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

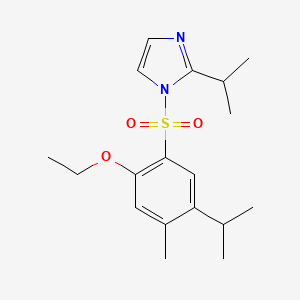

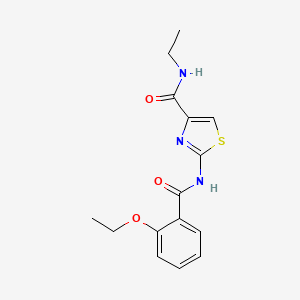

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)